molecular formula C8H11BrN2O2 B2763394 2-bromo-N-(5-methylisoxazol-3-yl)butanamide CAS No. 877977-08-7

2-bromo-N-(5-methylisoxazol-3-yl)butanamide

Cat. No.: B2763394
CAS No.: 877977-08-7
M. Wt: 247.092
InChI Key: XJVMTBXUJAQJKS-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-methylisoxazol-3-yl)butanamide (CAS: 923138-55-0) is a brominated amide derivative featuring a 5-methylisoxazole substituent. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 271.10 g/mol . The compound is characterized by a butanamide backbone substituted with a bromine atom at the 2-position and a 5-methylisoxazol-3-yl group linked via an amide bond. It is commercially available for research purposes, with pricing ranging from $188.00 (250 mg) to $380.00 (1 g) . The compound has been utilized as a key intermediate in synthetic pathways, particularly in the preparation of bicyclic amines, as demonstrated in European Patent Specification procedures .

Properties

IUPAC Name

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-6(9)8(12)10-7-4-5(2)13-11-7/h4,6H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVMTBXUJAQJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-methylisoxazol-3-yl)butanamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of an amine to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-methylisoxazol-3-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-bromo-N-(5-methylisoxazol-3-yl)butanamide is used in several scientific research applications, including:

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Bromo-N-(5-methylisoxazol-3-yl)butanamide

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity/Application
This compound C₉H₁₁BrN₂O₂ 271.10 2-Bromo, 5-methylisoxazole Not reported Intermediate in organic synthesis
5-Cyano-4-(4-methoxyphenyl)-2-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-6-thioxo-1,6-dihydropyridine-3-carboxamide (Compound 5) C₂₅H₂₂N₆O₄S₂ 534.62 Cyano, thioxo, sulfamoyl 208–210 Antimicrobial, antioxidant
4-Methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide (Compound 7) C₂₁H₁₈N₄O₃S₃ 470.59 Thioxo, phenyl, thiazole 169–171 Moderate antimicrobial activity
(E)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(2-phenylhydrazono)butanamide (Compound 8) C₂₀H₂₁N₅O₃S 411.48 Phenylhydrazono, sulfamoyl 170–172 Antioxidant potential
2-Bromo-N-(5-methylisoxazol-3-yl)acetamide C₆H₇BrN₂O₂ 227.04 2-Bromo, acetamide backbone Not reported Intermediate in bicyclic amine synthesis

Key Observations:

Impact of Bromine Position: The bromine atom in this compound enhances electrophilicity compared to non-brominated analogs like Compound 2. This increases reactivity in nucleophilic substitution reactions, making it valuable for synthetic chemistry .

However, sulfamoyl and thioxo groups in these analogs introduce additional hydrogen-bonding interactions, improving antimicrobial and antioxidant activities .

Biological Activity : Unlike Compounds 5–8, this compound lacks direct reports of antimicrobial or antioxidant properties. Its primary utility lies in synthetic applications, whereas analogs with sulfamoyl/thioxo groups exhibit broader pharmacological profiles .

Functional Group Comparison

Table 2: Functional Group Contributions to Reactivity and Bioactivity

Functional Group Role in this compound Role in Analogs (e.g., Compounds 5–8)
Bromine Enhances electrophilicity; facilitates substitution Absent in most analogs, reducing reactivity
5-Methylisoxazole Improves metabolic stability Retained; common in antimicrobial agents
Sulfamoyl Absent Enhances solubility and target binding
Thioxo Absent Increases redox activity (antioxidant)

Biological Activity

2-Bromo-N-(5-methylisoxazol-3-yl)butanamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C8H11BrN2O2
  • Molecular Weight : 247.09 g/mol
  • Structure : The compound contains a bromine atom, a butanamide backbone, and a 5-methylisoxazole moiety, which contributes to its biological properties.

The primary biological activity of this compound is associated with its interaction with various biological targets:

  • Metabotropic Glutamate Receptors (mGluRs) : This compound acts as a negative allosteric modulator of mGluR2, influencing glutamatergic signaling pathways in the central nervous system (CNS). This modulation can have implications for treating neurological disorders such as anxiety and depression.
  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, related isoxazole derivatives have shown significant growth inhibition against various cancer cell lines, indicating potential utility in oncology .
  • Anti-inflammatory Effects : There is evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

Research has demonstrated the compound's efficacy through various in vitro assays:

  • Cell Viability Assays : In studies involving cancer cell lines (e.g., A549, HeLa), derivatives of the compound exhibited IC50 values indicating effective inhibition of cell proliferation. For instance, certain analogs showed IC50 values as low as 2.01 µM against HT29 cells .

Case Studies

  • Neurological Disorders : A study highlighted the effects of mGluR2 modulation by this compound in animal models exhibiting anxiety-like behaviors. The results indicated a reduction in anxiety levels, suggesting potential therapeutic applications for mood disorders.
  • Cancer Research : In a comparative study of isoxazole derivatives, this compound was analyzed for its cytotoxic effects against glioblastoma cells. The findings revealed significant apoptotic activity and cell cycle arrest, particularly in the S phase .

Data Summary Table

PropertyValue
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Biological TargetmGluR2
Potential ActivitiesAnticancer, Anti-inflammatory
IC50 (HT29 Cells)2.01 µM

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